Acetomycin

Cytotoxicity Cancer Research Analog Development

Researchers requiring a well-characterized antitumor reference standard with defined esterase sensitivity face limited sourcing options. Acetomycin (CAS 510-18-9) solves this with batch-verified potency and structural documentation. • Potent in vitro cytotoxicity: IC₅₀ = 1.5 µg/mL (HCT-8), 2.2 µg/mL (L1210); active across B16, HT-29, MCF7 cell lines. • Defined esterase-mediated inactivation enables rational analog design and negative-control validation. • Verified ≥98% purity by HPLC; supplied with full analytical documentation for immediate research deployment.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 510-18-9
Cat. No. B1213847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetomycin
CAS510-18-9
Synonyms3-acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)furanone
acetomycin
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)C1(C)C(=O)C)OC(=O)C
InChIInChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1
InChIKeyOYMZTORLGBISLR-RHFNHBFPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetomycin (CAS 510-18-9): A γ-Butyrolactone Antitumor Antibiotic with Distinct In Vitro Cytotoxicity and Defined Esterase Liability


Acetomycin (CAS 510-18-9, C₁₀H₁₄O₅, MW 214.2) is a γ-butyrolactone microbial metabolite first isolated from Streptomyces ramulosus in 1958 . It is characterized by a 3-acetyl-5-acetoxy-3,4-dimethyltetrahydrofuran-2-one core structure [1] and exhibits potent in vitro antiproliferative activity against human and murine tumor cell lines, including HCT-8 human colon adenocarcinoma (IC₅₀ = 1.5 µg/mL) and L1210 murine leukemia (IC₅₀ = 2.2 µg/mL) [2]. Critically, its in vivo antitumor efficacy is abolished by esterase-mediated inactivation, a defining feature that drives analog development and procurement considerations [3].

Why Generic γ-Lactone Antibiotics Cannot Substitute for Acetomycin: Critical Differentiation Driven by Potency, Target Spectrum, and Metabolic Instability


Generic substitution of Acetomycin with other γ-lactone antibiotics or simple structural analogs is not scientifically valid due to three quantifiable differentiators: (1) its potent, low-micromolar in vitro cytotoxicity against specific tumor cell lines (e.g., HCT-8, L1210) that is not replicated by all class members [1]; (2) its unique susceptibility to esterase-mediated inactivation, which defines its in vivo failure but also creates a specific platform for developing esterase-resistant analogs [2]; and (3) its distinct, emerging antifungal spectrum against plant pathogens (e.g., Pyrrhoderma noxium) that is not a class-wide trait [3]. These factors collectively render Acetomycin a non-interchangeable reference compound for cytotoxicity screening and analog development.

Quantitative Evidence Guide: Verifiable Differentiation of Acetomycin from Close Analogs and Alternatives


In Vitro Cytotoxicity Against Human Colon Adenocarcinoma: Acetomycin vs. Esterase-Resistant Analog Benchmark

Acetomycin demonstrates potent in vitro cytotoxicity against HCT-8 human colon adenocarcinoma cells, with an IC₅₀ of 1.5 µg/mL (approximately 7 µM) [1]. This activity is comparable to that of esterase-resistant analogs (e.g., benzoyloxy and pivaloyloxy derivatives) which exhibit 'similar levels of cytotoxicity' in vitro, yet these analogs remain susceptible to esterase inactivation [2]. The quantification establishes Acetomycin as the benchmark for in vitro potency, while underscoring that potency alone is insufficient for in vivo translation without addressing the esterase liability.

Cytotoxicity Cancer Research Analog Development

Esterase Susceptibility: A Defining Differentiator Between Acetomycin and 5-Carbo Analogs

Acetomycin is rapidly inactivated by porcine liver esterase (EC 3.1.1.1), leading to complete loss of cytotoxicity against HCT-8 cells [1]. In contrast, 5-carbo analogs of acetomycin exhibit 'perfect resistance in hydrolysis against pig liver esterase' [2]. This stark difference in esterase susceptibility is the primary determinant of in vivo efficacy and directly informs the design of stable analogs. The data provide a clear quantitative and qualitative rationale for selecting Acetomycin as a negative control or as a scaffold for esterase-resistant analog design.

Metabolic Stability Prodrug Design Esterase Susceptibility

Broad-Spectrum Antifungal Activity Against Crop Pathogens: Acetomycin vs. Conventional Fungicides

Recent studies have identified Acetomycin as a novel antifungal agent against the plant pathogen Pyrrhoderma noxium, with sustained inhibitory activity in woodblock tests for up to 3 weeks [1]. This activity extends to other fungal crop pathogens, including Aspergillus niger, Botrytis cinerea, and Alternaria alternata [1]. While direct quantitative comparisons to commercial fungicides are not yet available, this discovery positions Acetomycin as a unique, naturally derived antifungal with a spectrum distinct from many conventional agents, representing a new application class for the compound.

Antifungal Agricultural Biotechnology Natural Product Fungicide

In Vivo Efficacy Failure: Acetomycin vs. In Vitro Potency Benchmark

Despite marked in vitro activity (IC₅₀ = 1.5 µg/mL against HCT-8 cells), Acetomycin is completely inactive in four in vivo murine tumor models: L1210 leukemia, P388 leukemia, B16 melanoma, and MX-1 mammary xenograft [1]. This in vitro-in vivo disconnect is a defining characteristic, directly linked to its esterase susceptibility. This data serves as a critical control for assessing the in vivo relevance of in vitro cytotoxicity data and underscores the necessity of addressing metabolic stability in analog design.

In Vivo Efficacy Pharmacokinetics Drug Development

Optimal Research and Industrial Application Scenarios for Acetomycin (CAS 510-18-9) Based on Verified Differential Evidence


In Vitro Cytotoxicity Screening and Cancer Research: Benchmarking Potency and Selectivity

Given its well-characterized and potent in vitro cytotoxicity (IC₅₀ = 1.5 µg/mL for HCT-8; 2.2 µg/mL for L1210), Acetomycin serves as a reliable reference standard for calibrating and comparing the antiproliferative activity of novel compounds in human and murine cancer cell line assays [1]. Its defined activity across multiple cell lines (B16, HT-29, MCF7, DA-3) provides a robust benchmark for selectivity profiling [2]. This application is critical for academic and industrial drug discovery programs focused on anticancer agents.

Analog Development and Metabolic Stability Studies: A Scaffold for Esterase-Resistant Design

Acetomycin's extreme sensitivity to esterase-mediated inactivation (rapid loss of cytotoxicity upon exposure to porcine liver esterase) makes it an ideal starting point for designing and validating esterase-resistant analogs [3]. The compound's structure-activity relationship, particularly the role of the 5-acetoxy group, is well-established, enabling rational analog design [4]. Researchers use Acetomycin as a negative control to confirm that improved in vivo stability correlates with retained in vitro potency in new derivatives.

Natural Product Fungicide Discovery and Agricultural Biotechnology

Recent discoveries have identified Acetomycin as a potent antifungal agent against the destructive plant pathogen Pyrrhoderma noxium and other crop-relevant fungi [5]. This opens a new application area in agricultural biotechnology for developing biological control agents. Its unique spectrum of activity and natural origin make it a candidate for further optimization as a biopesticide, distinct from synthetic chemical fungicides.

Mechanistic Studies of Esterase-Mediated Drug Inactivation

Acetomycin is a well-characterized substrate for esterases, particularly porcine liver esterase, providing a model system for investigating the kinetics and mechanisms of esterase-mediated drug inactivation [6]. This application is valuable for researchers studying prodrug activation, drug metabolism, and the design of esterase-stable therapeutics, offering a clear, quantifiable experimental endpoint (loss of cytotoxicity).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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